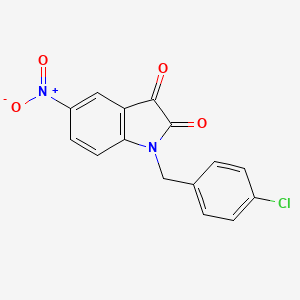

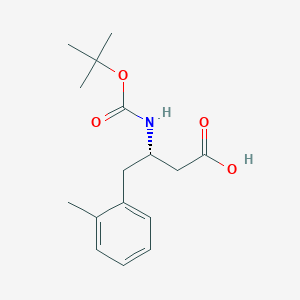

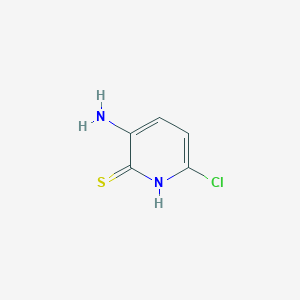

![molecular formula C17H15ClO3S B3035070 2-[(4-Chlorophenyl)sulfanyl]-4-(4-methylphenyl)-4-oxobutanoic acid CAS No. 298217-66-0](/img/structure/B3035070.png)

2-[(4-Chlorophenyl)sulfanyl]-4-(4-methylphenyl)-4-oxobutanoic acid

説明

The compound "2-[(4-Chlorophenyl)sulfanyl]-4-(4-methylphenyl)-4-oxobutanoic acid" is a chemical entity that appears to be related to a class of compounds that include chlorophenyl groups and sulfanyl moieties. These types of compounds are often synthesized for the purpose of evaluating their biological activities, such as antibacterial properties, and may also be studied for their chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with a precursor like 4-chlorophenoxyacetic acid. This precursor undergoes esterification, followed by treatment with hydrazine hydrate to yield an intermediate, which is then subjected to a ring closure reaction with carbon disulfide and alcoholic potassium hydroxide to form an oxadiazole-thiol core. Subsequent substitution reactions at the thiol position with electrophiles lead to the formation of various derivatives .

Molecular Structure Analysis

The molecular structure of such compounds is confirmed using spectroscopic methods such as IR, 1H-NMR, and EI-MS. These techniques provide unequivocal evidence of the substitutions on the core structure of the molecule. The presence of the chlorophenyl and sulfanyl groups is indicative of the potential reactivity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl and sulfanyl groups can be explored through reactions such as sulfonation and sulfation. For instance, chlorophenols can be sulfonated using sulfuric acid or SO3 in aprotic solvents. The distribution of sulfonic acid isomers is influenced by the directing effects of substituents on the aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and reactivity, are influenced by the functional groups present in the molecule. The chlorophenyl group may contribute to the lipophilicity of the compound, while the sulfanyl group could affect its reactivity towards other chemical species. The determination of sulfur content in such compounds can be performed using methods that involve the precipitation of sulfate followed by spectrophotometric measurement .

科学的研究の応用

Molecular and Structural Studies

- Molecular Docking and Vibrational Studies : Research by Vanasundari et al. (2018) focuses on the spectroscopic and structural investigations of related butanoic acid derivatives. They used molecular docking to reveal that these compounds may inhibit Placenta growth factor (PIGF-1) and exhibit good biological activities, suggesting pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Antibacterial and Antiviral Potentials

- Synthesis and Pharmacological Evaluation : Siddiqui et al. (2014) synthesized derivatives involving 4-chlorophenoxy components. These compounds showed potential as anti-bacterial agents against various bacterial strains and moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).

- Antiviral Activity : Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives with antiviral properties. Some of these compounds showed anti-tobacco mosaic virus activity (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Photocyclization and Crystal Structures

- Yang Photocyclization Studies : Bąkowicz and Turowska-Tyrk (2010) analyzed compounds including 4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid for their photochemical properties and crystal structures, contributing to an understanding of their photochemical inertia (Bąkowicz & Turowska-Tyrk, 2010).

Chemiluminescence and Optical Studies

- Chemiluminescence and Optical Properties : Watanabe et al. (2010) researched the base-induced decomposition of dioxetanes, including sulfanyl-substituted compounds, providing insights into their chemiluminescence and optical properties (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Cancer Research Applications

- Antibacterial and Anticancer Agents : Abdelhamid et al. (2023) synthesized novel thiadiazole-containing compounds with 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid components. These compounds showed potential as antibacterial and antibreast cancer agents, indicating their relevance in cancer research (Abdelhamid, El-Farargy, & Esawi, 2023).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-4-(4-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO3S/c1-11-2-4-12(5-3-11)15(19)10-16(17(20)21)22-14-8-6-13(18)7-9-14/h2-9,16H,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRWMDIDRVATIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701187351 | |

| Record name | α-[(4-Chlorophenyl)thio]-4-methyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701187351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

298217-66-0 | |

| Record name | α-[(4-Chlorophenyl)thio]-4-methyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298217-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[(4-Chlorophenyl)thio]-4-methyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701187351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

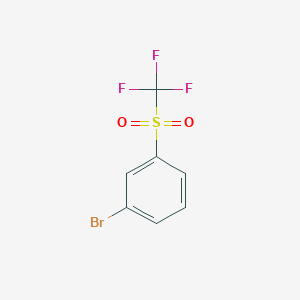

![N1-(2,3,4,5,6-pentafluorophenyl)-2-[(4-bromophenyl)thio]acetamide](/img/structure/B3034999.png)

![Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B3035002.png)

![1-benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine](/img/structure/B3035009.png)